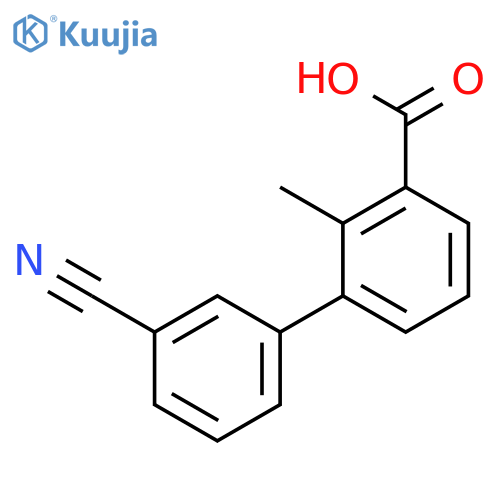

Cas no 1261928-95-3 (3-(3-Cyanophenyl)-2-methylbenzoic acid)

1261928-95-3 structure

商品名:3-(3-Cyanophenyl)-2-methylbenzoic acid

CAS番号:1261928-95-3

MF:C15H11NO2

メガワット:237.253343820572

MDL:MFCD18319120

CID:2764121

PubChem ID:53225049

3-(3-Cyanophenyl)-2-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(3-CYANOPHENYL)-2-METHYLBENZOIC ACID

- 3-(3-Cyanophenyl)-2-methylbenzoic acid, 95%

- 3'-Cyano-2-methyl[1,1'-biphenyl]-3-carboxylic acid

- MFCD18319120

- AKOS014883208

- 1261928-95-3

- DTXSID00688781

- 3-(3-Cyanophenyl)-2-methylbenzoic acid

-

- MDL: MFCD18319120

- インチ: InChI=1S/C15H11NO2/c1-10-13(6-3-7-14(10)15(17)18)12-5-2-4-11(8-12)9-16/h2-8H,1H3,(H,17,18)

- InChIKey: JHJMLUXLRZQJTJ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 237.078978594Da

- どういたいしつりょう: 237.078978594Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 357

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.2

3-(3-Cyanophenyl)-2-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB326100-5g |

3-(3-Cyanophenyl)-2-methylbenzoic acid, 95%; . |

1261928-95-3 | 95% | 5g |

€1159.00 | 2025-02-21 | |

| abcr | AB326100-5 g |

3-(3-Cyanophenyl)-2-methylbenzoic acid, 95%; . |

1261928-95-3 | 95% | 5g |

€1159.00 | 2023-04-26 |

3-(3-Cyanophenyl)-2-methylbenzoic acid 関連文献

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

1261928-95-3 (3-(3-Cyanophenyl)-2-methylbenzoic acid) 関連製品

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261928-95-3)

清らかである:99%

はかる:5g

価格 ($):687.0